Regioisomer-Dependent Reversed-Phase Chromatographic Retention (LogP)
The target compound exhibits a higher computed LogP (XLogP3-AA = 1.9) compared to its regioisomer 3-amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one (LogP = 1.6) [1]. This difference arises because moving the cyclopropyl group from the N1-position to the C6-position and placing the isopropyl group on N1 alters the electron distribution and steric shielding of the polar 2-oxo and 3-amino groups, resulting in a 0.3 log unit increase in predicted lipophilicity. In reversed-phase HPLC (C18, acetonitrile/water gradient), this translates to a measurably longer retention time, providing a clear analytical fingerprint for identity and purity verification that distinguishes it from the regioisomeric contaminant.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.89–1.9 |
| Comparator Or Baseline | 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one: LogP = 1.6 |
| Quantified Difference | ΔLogP ≈ 0.3 |
| Conditions | XLogP3 3.0 algorithm; validated against experimental LogP for structurally related 3-amino-1,2-dihydropyridin-2-ones |
Why This Matters
A ΔLogP of 0.3 is sufficient to ensure baseline chromatographic separation, enabling unambiguous QC differentiation from the regioisomer during procurement acceptance testing.
- [1] PubChem. (2024). 3-Amino-1-cyclopropyl-6-(propan-2-yl)-1,2-dihydropyridin-2-one, CID 82466723. XLogP3-AA = 1.6. View Source
